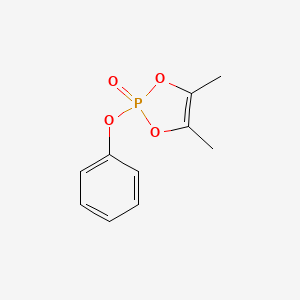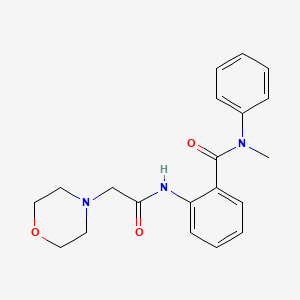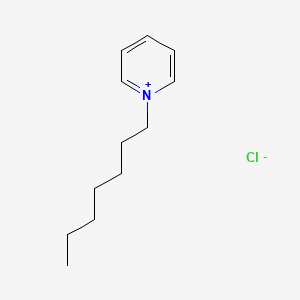
Pyridinium, 1-heptyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-heptyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is bonded to a heptyl group and a chloride ion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Pyridinium, 1-heptyl-, chloride can be synthesized through the quaternization of pyridine with 1-heptyl chloride. The reaction typically involves the following steps:
Reactants: Pyridine and 1-heptyl chloride.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The mixture is refluxed for an extended period, usually around 40 hours.
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Pyridinium, 1-heptyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions.
Acid-Base Reactions: As a pyridinium salt, it can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for halide exchange.
Acid-Base Reactions: These reactions typically occur in aqueous solutions where the pyridinium ion can donate a proton to form pyridine and a hydronium ion.
Major Products
Substitution Reactions: The major products depend on the substituting anion.
Acid-Base Reactions: The major products are pyridine and hydronium ions.
科学的研究の応用
Pyridinium, 1-heptyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in gene delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners.
作用機序
The mechanism of action of pyridinium, 1-heptyl-, chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can interact with specific molecular targets, such as enzymes, to inhibit their activity .
類似化合物との比較
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
N-Methylpyridinium Chloride: A related compound used in organic synthesis.
Uniqueness
Pyridinium, 1-heptyl-, chloride is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interaction with nonpolar environments, such as in surfactants and phase transfer catalysts .
特性
CAS番号 |
52584-70-0 |
|---|---|
分子式 |
C12H20ClN |
分子量 |
213.75 g/mol |
IUPAC名 |
1-heptylpyridin-1-ium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
HNERUFRCYJJSNN-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC[N+]1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


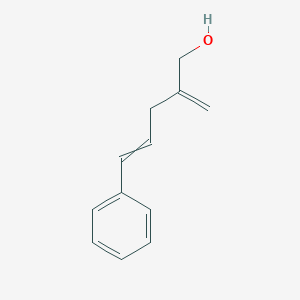
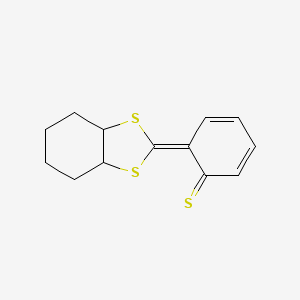
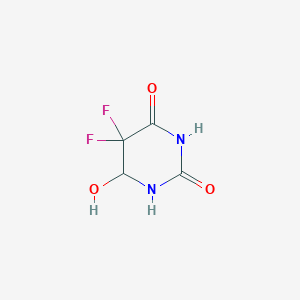
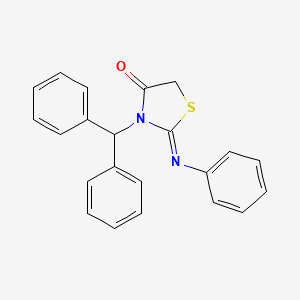
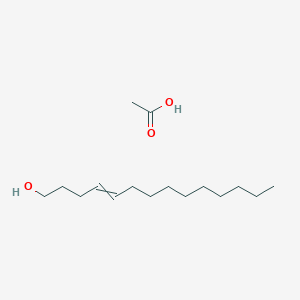
sulfanium bromide](/img/structure/B14632837.png)
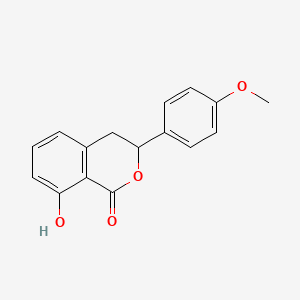
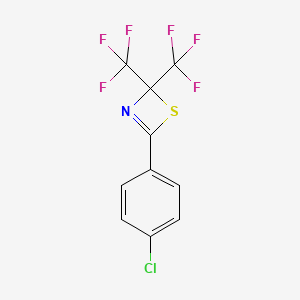

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
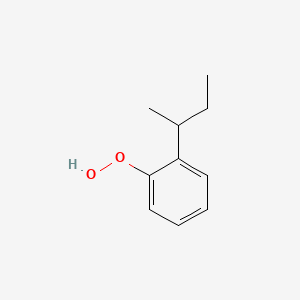
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
